

# An In-depth Technical Guide to the Physical Properties of 2-Phenylpropanamide Crystals

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## Compound of Interest

Compound Name: 2-Phenylpropanamide

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This document provides a comprehensive overview of the core physical and chemical properties of **2-phenylpropanamide** crystals. It is intended to serve as a technical resource, consolidating key data and outlining the experimental methodologies used for their determination.

## Physicochemical Properties

**2-Phenylpropanamide** (IUPAC name: **2-phenylpropanamide**) is an organic compound with a molecular formula of  $C_9H_{11}NO$ .<sup>[1][2]</sup> It presents as a white crystalline solid and is a derivative of 2-phenylpropanoic acid.<sup>[1][3]</sup> The molecule features a phenyl group attached to the alpha-carbon of a propanamide backbone.<sup>[1]</sup>

The fundamental physicochemical data for **2-phenylpropanamide** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C <sub>9</sub> H <sub>11</sub> NO	[1][2]
Molecular Weight	149.19 g/mol	[2][4]
CAS Number	1125-70-8	[1][2]
Melting Point	84–86 °C	[1]
Appearance	White crystalline solid	[3]
InChIKey	DOZZSWAOPDYVLH- UHFFFAOYSA-N	[2]

## Solubility Profile

The solubility of **2-phenylpropanamide** is dictated by its molecular structure, which contains both a nonpolar phenyl group and a polar amide functional group. This amphiphilic nature influences its behavior in various solvents.

- **Organic Solvents:** It demonstrates good solubility in organic solvents such as ethanol and methanol.[3]
- **Aqueous Solvents:** Solubility in water is limited.[3] The presence of the amide group allows for hydrogen bonding, which can aid solubility in aqueous environments, though the hydrophobic phenyl ring is a dominant factor.[3]
- **Temperature Dependency:** As with many organic solids, the solubility of **2-phenylpropanamide** is expected to increase with higher temperatures.[3]

## Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of **2-phenylpropanamide**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (<sup>1</sup>H) NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within the molecule.

Chemical Shift ( $\delta$ )	Multiplicity	Integration	Assignment	Coupling Constant (J)	Reference
7.30–7.20 ppm	Multiplet (m)	5H	Aromatic protons	-	[1]
3.52 ppm	Quartet (q)	1H	CH	7.2 Hz	[1]
1.44 ppm	Doublet (d)	3H	CH <sub>3</sub>	6.9 Hz	[1]

Spectra acquired in Chloroform-d (CDCl<sub>3</sub>)

## Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. Data obtained from a KBr-pellet sample preparation is available in public databases.[2] Key expected absorptions would include N-H stretching from the amide, C=O (amide I) stretching, and C-H stretching from the aromatic and aliphatic portions.

## Mass Spectrometry (MS)

Mass spectrometry data, typically from GC-MS analysis, is available and confirms the molecular weight of the compound.[2]

## Experimental Protocols

The characterization of **2-phenylpropanamide** crystals involves a systematic workflow to confirm identity, purity, and physical properties.

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## References

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